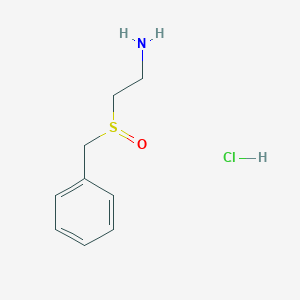
2-Benzylsulfinylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfinylethanamine;hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzyl group attached to a sulfinyl group, which is further connected to an ethanamine moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfinylethanamine;hydrochloride typically involves the following steps:
Formation of Benzylsulfinyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfinate to form benzylsulfinyl chloride.
Amination: The benzylsulfinyl chloride is then reacted with ethanamine under controlled conditions to form 2-Benzylsulfinylethanamine.
Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfinylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Benzylsulfonylethanamine.
Reduction: 2-Benzylsulfanylethanamine.
Substitution: N-alkylated derivatives of 2-Benzylsulfinylethanamine.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
2-Benzylsulfinylethanamine;hydrochloride serves as a crucial pharmaceutical intermediate. It is involved in the synthesis of various bioactive compounds, including potential anti-tumor agents. Research indicates that derivatives of this compound can be synthesized to yield compounds with significant pharmacological activity, particularly in cancer treatment .
Case Study: Anti-Tumor Activity
A notable study demonstrated the synthesis of 2-benzylsulfinylethanamine derivatives, which exhibited cytotoxic effects against several cancer cell lines. The compound's mechanism of action was linked to the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
Organic Synthesis
Multi-Component Reactions
The compound has been utilized in multi-component reactions (MCRs), which are essential for creating complex organic molecules efficiently. These reactions leverage the unique properties of this compound to produce diverse molecular libraries that are valuable in drug discovery and development .
Table 1: Reaction Conditions for Multi-Component Reactions
| Reaction Type | Solvent Ratio (Ethanol:Water) | Base Used | Yield (%) |
|---|---|---|---|
| MCR Type A | 3:1 | LiOH | 85 |
| MCR Type B | 1:1 | NaOH | 75 |
| MCR Type C | 4:1 | KOH | 90 |
Bioactive Properties
Antioxidant Activity
Research has highlighted the antioxidant properties of compounds derived from this compound. These derivatives have shown potential in reducing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .
Case Study: Antioxidant Efficacy
In vivo studies involving animal models demonstrated that administration of antioxidant-rich formulations containing this compound led to significant reductions in markers of oxidative stress, suggesting its utility in therapeutic formulations aimed at combating oxidative damage .
Cosmetic Applications
The compound's properties extend to cosmetic chemistry, where it is being explored for its potential as an active ingredient in skin care products. Its antioxidant and anti-inflammatory effects make it a suitable candidate for formulations aimed at improving skin health and appearance.
Mechanism of Action
The mechanism of action of 2-Benzylsulfinylethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound may modulate enzymatic activity by acting as a competitive inhibitor or substrate analog, thereby affecting biochemical processes
Comparison with Similar Compounds
Similar Compounds
2-Benzylsulfanylethanamine: Similar structure but with a sulfide group instead of a sulfinyl group.
2-Phenylethylamine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Benzylamine: Contains a benzyl group attached directly to an amine group without the intervening sulfinyl group.
Uniqueness
2-Benzylsulfinylethanamine;hydrochloride is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
60543-04-6 |
|---|---|
Molecular Formula |
C9H14ClNOS |
Molecular Weight |
219.73 g/mol |
IUPAC Name |
2-benzylsulfinylethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NOS.ClH/c10-6-7-12(11)8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H |
InChI Key |
HDWINFSFZCMZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















